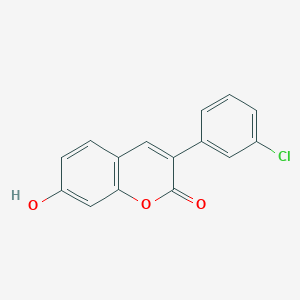

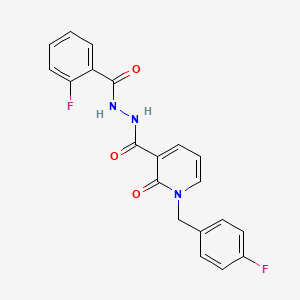

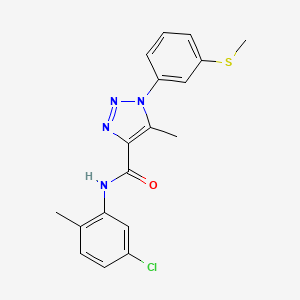

3-(3-Chlorophenyl)-7-hydroxychromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-7-hydroxychromen-2-one, also known as flavokawain A, is a naturally occurring chalcone found in the kava plant (Piper methysticum). This compound has been of interest to researchers due to its potential therapeutic properties, including its potential as an anticancer agent. In

Scientific Research Applications

Molecular Structure and Chemical Reactivity

A study investigated a similar compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, for its geometrical entities, electronic properties, and chemical reactivity. Density functional theory (DFT) was employed for structural, spectroscopic, and chemical reactivity analysis, focusing on bond lengths, bond angles, molecular electrostatic potential surface, and electronic parameters (Adole, Koli, Shinde, & Shinde, 2020).

Photocatalytic Degradation

Another study explored the transformation of 3-chlorophenol, which is structurally related to the compound , using iron(II) in aqueous solution under monochromatic irradiation. This process involved hydroxyl radicals formed via an intramolecular photoredox process in iron(III) excited hydroxy-complexes (Mazellier & Bolte, 2001).

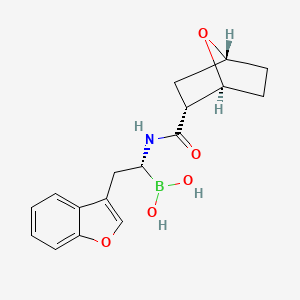

Structural Analysis

The structure of a related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was characterized using NMR and HRMS spectroscopy. Its molecular configuration was investigated through X-ray crystallography, revealing intermolecular hydrogen bonds (Wu, Guo, Zhang, & Xia, 2015).

Cytochrome P450 BM-3 Activity

Cytochrome P450 BM-3's activity towards aromatic compounds was increased by mutation, affecting compounds like 3-chlorophenol. This study highlights the enzyme's role in controlling substrate specificity and its potential applications in regioselective hydroxylation (Sulistyaningdyah et al., 2005).

Spectroscopic and Quantum Chemical Studies

A spectroscopic and quantum chemical investigation was conducted on 7-chloro-5-(2-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-1,4-benzodiazepin-2-one, focusing on Fourier Transform infrared and Raman spectra, and ab initio HF and DFT calculations. This study provided insights into the molecule's stability, charge delocalization, and intramolecular interactions (Muthu, Prasath, Paulraj, & Balaji, 2014).

Antibacterial Activity

A study on 1-(3-chlorophenyl)-5-(2,4-dihydroxybenzoyl)pyridin-2(1H)-one revealed its crystal structure and intramolecular hydrogen bonding. In the crystal, molecules were linked into chains, forming a ladder motif, which could have implications for antibacterial properties (Ren et al., 2013).

Cytotoxicity and Antiproliferative Effects

Research on novel 7-hydroxy-4-phenylchromen-2-one–linked triazoles demonstrated potent cytotoxicity against various human cancer cell lines. This study highlights the potential of such compounds as antitumor agents (Liu et al., 2017).

properties

IUPAC Name |

3-(3-chlorophenyl)-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-11-3-1-2-9(6-11)13-7-10-4-5-12(17)8-14(10)19-15(13)18/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSYNYFTCOANQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC3=C(C=C(C=C3)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)-7-hydroxychromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

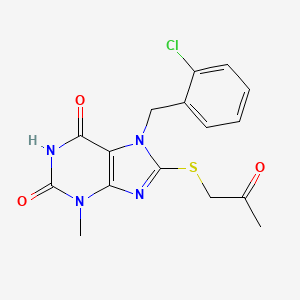

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2625603.png)

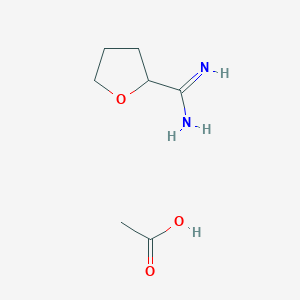

![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2625613.png)

![6-(4-Ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2625614.png)

![6-methyl-N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2625625.png)